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Enod2 protein

Cat. No.: B1174539
CAS No.: 147953-79-5
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Description

Historical Context and Discovery as an Early Nodulin

The study of legume-Rhizobium symbiosis led to the identification of plant genes specifically expressed during the formation of root nodules, termed nodulin genes wur.nl. These nodulin genes were further classified based on their expression timing during nodule development into early and late nodulins wur.nl. Early nodulin genes, or ENOD genes, are expressed during the initial stages of infection and nodule organogenesis, preceding the onset of nitrogen fixation wur.nlapsnet.org.

ENOD2 was one of the first early nodulin genes to be isolated and characterized, notably from soybean (Glycine max) wur.nlapsnet.org. Its identification as an early nodulin highlighted its involvement in the foundational processes of nodule development, rather than the later functions associated with nitrogen fixation itself wur.nl. The gene encoding ENOD2 was found to be specifically expressed in the inner cortex of root nodules embopress.orgnih.gov.

Significance in Legume-Rhizobium Symbiosis Research

ENOD2 has become a widely used molecular marker for studying the early stages of nodule organogenesis apsnet.orgoup.comiastate.edu. Its expression pattern provides insights into the spatial and temporal progression of nodule development. Research has shown that ENOD2 gene expression can be detected in nodule-like structures even in the absence of complete infection threads or intracellular bacteria, suggesting its role in nodule morphogenesis triggered by bacterial signals like Nod factors wur.nlapsnet.orgpsu.edu. The induction of ENOD2 transcript accumulation is dependent on Nod factor-producing bacteria apsnet.org.

Definition and General Classification within Plant Proteins

ENOD2 is defined as an early nodulin protein involved in the initial stages of root nodule development uniprot.orguniprot.org. Based on its deduced amino acid sequence, ENOD2 is classified as a proline-rich protein (PRP) apsnet.orguu.nl. These proteins are characterized by a high content of proline residues, often organized in repeating motifs apsnet.orguu.nl.

Plant proteins can be broadly classified based on their composition and structure into simple, conjugated, and derived proteins fao.orguomustansiriyah.edu.iqdhingcollegeonline.co.in. Simple proteins yield only amino acids upon hydrolysis, while conjugated proteins are combined with non-protein components fao.orguomustansiriyah.edu.iq. Derived proteins are obtained from simple or conjugated proteins fao.org. Within this classification, ENOD2, due to its glycosylation and likely association with the cell wall, falls under the category of conjugated proteins, specifically as a glycoprotein (B1211001) uu.nlfao.org.

PRPs, including ENOD2, are also considered a class of cell wall proteins uu.nl. They share structural similarities with other hydroxyproline-rich glycoproteins (HRGPs) found in plant cell walls, such as extensins and arabinogalactan-proteins (AGPs) uu.nlscience.govwikipedia.orgnih.govfrontiersin.org.

Table 1: General Classification of Proteins

Classification TypeDescriptionExamples
Simple ProteinsYield only amino acids upon hydrolysisAlbumins, Globulins, Glutelins, Albuminoids, Histones, Protamines
Conjugated ProteinsSimple protein combined with a non-protein partNucleoproteins, Glycoproteins (like ENOD2), Phosphoproteins, Hemoglobins
Derived ProteinsDerived from simple or conjugated proteinsDenatured proteins, Peptides

Table 2: Classification of ENOD2

Classification CategorySpecific Classification
Nodulin TypeEarly Nodulin
Protein ClassProline-Rich Protein (PRP)
General Protein TypeConjugated Protein (Glycoprotein)
Cellular LocationCell Wall Protein

Properties

CAS No.

147953-79-5

Molecular Formula

C8H7N3O2

Synonyms

Enod2 protein

Origin of Product

United States

Molecular Biology of Enod2 Gene Expression

ENOD2 Gene Structure and Organization

The structure and organization of the ENOD2 gene exhibit characteristics relevant to its tightly regulated expression during nodulation. Studies have revealed insights into its genomic location, the presence of gene families, the regulatory elements within its promoter region, and the functional significance of its untranslated regions.

Genomic Loci and Gene Families

The ENOD2 gene is present in the genomes of leguminous plants, often as part of a small gene family. In soybean (Glycine max), for instance, two distinct ENOD2 genes, designated GmENOD2A and GmENOD2B, have been identified and analyzed. These genes are located at specific genomic loci and show high sequence identity across significant regions, including their coding and 3' non-coding sequences. Hybridization analyses in other species, such as Japanese pagodatree and American yellowwood, also indicate the presence of ENOD2 gene families, typically consisting of two to four genes.

Promoter Regions and Regulatory Elements

The transcriptional regulation of ENOD2 is significantly influenced by the elements present in its promoter region. Analysis of the soybean ENOD2(B) gene promoter in transgenic Lotus corniculatus and Trifolium repens has helped identify important DNA elements. These include an indispensable positive element (PE) located between positions -1792 and -1582 from the transcription start site, which is crucial for expression. Another qualitative control element, situated between -380 and -53, confers the characteristic cell type-specific expression pattern observed for ENOD2. This regulatory region contains conserved nodulin gene sequences, specifically the motifs CTCTT and AAAGAT. These conserved sequences are found on both DNA strands within the putative promoter region and are considered common nodulin motifs.

Untranslated Regions and Their Regulatory Role

Beyond the promoter, the untranslated regions (UTRs) of the ENOD2 gene also play a role in regulating its expression. The 3' untranslated region (UTR) of the SrEnod2 gene from Sesbania rostrata has been shown to be particularly important for directing nodule parenchyma-specific expression in transgenic Lotus corniculatus plants. Experimental evidence suggests that the SrEnod2 3' UTR is both required and sufficient for this tissue-specific expression pattern. This regulatory effect mediated by the 3' UTR may involve post-transcriptional mechanisms. This finding contrasts with observations in soybean, where the 5' upstream region was reported to direct nodule parenchyma-specific expression, suggesting potential differences in regulatory mechanisms between species.

Transcriptional Regulation of ENOD2

The expression of the ENOD2 gene is tightly controlled at the transcriptional level, responding to signals from both the symbiotic partner, Rhizobium, and endogenous plant hormones.

Induction by Rhizobium Nod Factors and Nod Genes

A primary inducer of ENOD2 gene expression is the presence of Rhizobium bacteria and the signal molecules they produce, known as Nod factors. Nod factors are lipochitooligosaccharides synthesized by rhizobia in response to flavonoid signals secreted by the host plant. The expression of rhizobial nod genes is essential for the biosynthesis and secretion of these Nod factors. Studies have shown that ENOD2 genes are expressed in bacteria-free nodules induced by R. meliloti exo mutants and Agrobacterium transconjugants carrying R. meliloti symbiotic plasmids, indicating that genes located in the nod region of the symbiotic plasmid are responsible for ENOD2 induction. The perception of Nod factors by the plant triggers a signal transduction pathway that leads to the activation of early nodulin genes, including ENOD2. This induction is a rapid molecular response and can occur at very low concentrations of Nod factors.

Phytohormonal Control Mechanisms

In addition to rhizobial signals, ENOD2 gene expression is also influenced by plant hormones, particularly cytokinins and auxins. Cytokinins have been shown to induce ENOD2 expression. In Sesbania rostrata, SrEnod2 gene expression is specifically and rapidly induced by physiologically significant concentrations of exogenously supplied cytokinins. Evidence suggests that this cytokinin-induced accumulation of ENOD2 transcripts may involve a post-transcriptional event. The resemblance between Rhizobium exo nodules and structures induced by auxin transport inhibitors has led to speculation that Rhizobium might initiate nodule development and ENOD2 expression by altering the auxin/cytokinin ratio in root cortical cells.

Compounds that function as auxin transport inhibitors, such as N-(1-naphthyl)phthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA), have also been observed to induce nodule-like structures (pseudonodules) on legume roots and elicit ENOD2 gene expression in a tissue-specific manner similar to that seen in nitrogen-fixing nodules. The induction of ENOD2 by auxin transport inhibitors suggests that these compounds mimic factors that trigger nodule development, potentially by influencing endogenous hormone levels or transport. The observation that ENOD2 genes can be activated in hairy root cultures further supports the hypothesis that ENOD2 expression is regulated by phytohormones or changes in the phytohormone balance.

Chemical Compounds Mentioned and Their PubChem CIDs

Compound NamePubChem CID(s)
Nod factors (Lipochitooligosaccharides)No single CID (represent a class of variable compounds)
CytokininNo single CID (represent a class of hormones; see specific examples below)
Kinetin3830
Zeatin449093 (trans-Zeatin), 688597 (cis-Zeatin)
6-Benzylaminopurine (BAP)62389
AuxinNo single CID (represent a class of hormones; see specific examples below)
Indole-3-acetic acid (IAA)802
Auxin a92772
Auxin b103739
N-(1-naphthyl)phthalamic acid (NPA)8594
2,3,5-triiodobenzoic acid (TIBA)6948

Data Tables

Based on the text, here are some potential data points that could be presented in tables:

Table 1: ENOD2 Gene Family Members in Selected Species

SpeciesENOD2 Gene Family Members MentionedSource(s)
Soybean (Glycine max)GmENOD2A, GmENOD2B
Japanese pagodatree2 to 4 genes (putative)
American yellowwood2 to 4 genes (putative)
Sesbania rostrataSrEnod2 (single locus mentioned)

Table 2: Identified Regulatory Elements in ENOD2 Promoter

Element TypeLocation (relative to transcription start site)Conserved Motif(s)Function/RoleSource(s)
Indispensable Positive Element (PE)-1792 to -1582Not specifiedCrucial for expression
Qualitative Control Element-380 to -53CTCTT, AAAGATConfers cell type-specific expression

Developmental Regulation during Nodule Organogenesis

ENOD2 gene expression is tightly regulated during the developmental process of nodule formation, occurring in stages that precede the onset of nitrogen fixation. annualreviews.orguu.nl The induction of ENOD2 expression is dependent on signals from Rhizobium, specifically Nod factors, which are lipo-chitin-oligosaccharides that trigger the plant's nodule formation program. apsnet.orgplos.org

The expression of ENOD2 genes in the absence of Rhizobium, such as in spontaneous nodules formed by certain plant mutants or those induced by auxin transport inhibitors, suggests that ENOD2 genes are developmentally regulated and that Rhizobium influences this plant developmental program. nih.govuu.nlapsnet.org Studies involving Rhizobium mutants, particularly exo mutants, and Agrobacterium tumefaciens transconjugants carrying nod genes, have shown that these can induce the formation of empty nodules where ENOD2 genes are expressed, indicating that nod genes are responsible for initiating ENOD2 induction. annualreviews.orguu.nlresearchgate.netnih.gov The resemblance between nodules induced by Rhizobium exo mutants and those elicited by auxin transport inhibitors like TIBA or NPA suggests that Rhizobium might initiate nodule development by altering the auxin/cytokinin balance in root cortical cells, leading to cell division, differentiation, and subsequent ENOD2 expression in the inner cortical cells. uu.nl

Response to Environmental Factors

Environmental factors can influence ENOD2 gene expression. Oxygen levels, for instance, have been studied in relation to ENOD2 protein accumulation. While no qualitative or obvious quantitative differences in this compound labeling patterns were consistently seen across different oxygen treatments in some studies, there was a trend towards decreased this compound levels in nodules grown under higher oxygen concentrations (e.g., 50% O2) compared to lower levels (e.g., 8% or 20% O2). researchgate.net This suggests a potential link between oxygen availability and this compound accumulation, although the exact nature of this relationship and its implications for nodule function, particularly the proposed role of ENOD2 in establishing an oxygen barrier, warrant further investigation. nih.govapsnet.orgresearchgate.net

ENOD2 Transcript Localization and Accumulation Patterns

The localization of ENOD2 transcripts provides crucial insights into the specific tissues and developmental stages where the this compound is required.

Nodule Parenchyma Specificity

A defining characteristic of ENOD2 expression is its specific localization within the nodule parenchyma, also referred to as the inner cortex, of both determinate and indeterminate nodules. embopress.orgnih.govnih.govnih.govresearchgate.netapsnet.orgwur.nlcore.ac.ukresearchgate.net This tissue surrounds the central infected zone of the nodule. nih.govapsnet.orgcore.ac.uknih.gov The localization of ENOD2 mRNA in these cells supports the hypothesis that ENOD2 plays a role in the morphogenesis and function of the inner cortex, potentially contributing to the formation of an oxygen diffusion barrier essential for nitrogen fixation in the oxygen-sensitive central tissue. embopress.orgnih.govapsnet.orguu.nl

Spatiotemporal Expression during Nodule Development

The expression of ENOD2 is spatiotemporally regulated during nodule development. In indeterminate nodules, ENOD2 gene transcription is initiated in cells at the base of the developing nodule and is subsequently found in the nodule parenchyma that surrounds the infection zone. apsnet.org In pea indeterminate nodules, ENOD2 transcription begins as inner cortical cells differentiate from the nodule meristem. embopress.orgnih.gov In determinate soybean nodules, ENOD2 is expressed in the inner cortex and in cells around the vascular bundle connecting the nodule to the root. embopress.orgnih.gov The earliest detection of ENOD2 gene expression can be as early as 6 days after inoculation in soybean, coinciding with the induction of cell divisions in the inner root cortex and the development of vascular tissue. sdstate.edu

Expression in Aberrant Nodule Types

ENOD2 expression is observed not only in effective, nitrogen-fixing nodules but also in various aberrant nodule types that lack functional nitrogen fixation or even intracellular bacteria. This includes bacteria-free nodules and empty nodules elicited by Rhizobium exo mutants or Agrobacterium tumefaciens transconjugants carrying Rhizobium nod genes. embopress.orgapsnet.organnualreviews.orgresearchgate.netnih.govapsnet.orgresearchgate.netnih.gov In these aberrant nodules, ENOD2 transcripts are detected, although their localization might differ slightly, sometimes being found in parenchyma cells at the base of the nodule instead of exclusively along the periphery as in mature nitrogen-fixing nodules. apsnet.orgnih.gov The consistent expression of ENOD2 in these structures, which undergo initial stages of nodule organogenesis but fail to establish a functional symbiosis, reinforces its role as a marker for nodule morphogenesis rather than for the infection process or nitrogen fixation itself. annualreviews.orguu.nlcore.ac.uk

Non-Nodular Organ Expression

While primarily known for its nodule-specific expression, ENOD2 or ENOD2-like transcripts have been detected in certain non-nodular organs in some plant species. This includes uninoculated roots, root primordia on stems, and in some cases, stems and flowers. nih.govuu.nlnih.govresearchgate.net For example, ENOD2 transcripts have been found in total RNA from uninoculated roots of Lotus japonicus, in root primordia on stems of Sesbania rostrata, and in mycorrhizal roots of alfalfa. nih.govresearchgate.net Furthermore, ENOD2-like transcripts have been identified in roots, stems, and flowers of certain non-nodulating woody legumes like Japanese pagodatree and American yellowwood. nih.govresearchgate.net This broader expression pattern in some species or under certain conditions suggests that while ENOD2 is a key player in nodule development, proteins with similar structural characteristics or encoded by related genes might have roles in the development of other plant organs as well. nih.govresearchgate.net

Enod2 Protein Biochemistry and Structural Insights Functional Aspects

Amino Acid Sequence Characteristics and Repetitive Motifs

ENOD2 proteins are characterized by a high proline content and the presence of repetitive amino acid motifs. Sequence analysis of ENOD2 from various legume species, such as soybean (GmENOD2), pea (PsENOD2), Japanese pagodatree (SjENOD2), and American yellowwood (CkENOD2), consistently shows a significant proportion of proline residues nih.govuu.nlresearchgate.netwur.nl. This proline-rich nature is a defining characteristic of this class of proteins nih.govuu.nlresearchgate.netwur.nlresearchgate.netdntb.gov.uauniprot.orgmetwarebio.comresearchgate.netresearchgate.net.

Table 1: Examples of Repetitive Pentapeptide Motifs in ENOD2 Proteins

MotifPresence in ENOD2
Pro-Pro-His-Glu-Lys (PPHEK)Conserved and Highly Repeated nih.govresearchgate.netresearchgate.netnih.gov
Pro-Pro-Glu-Tyr-Gln (PPEYQ)Conserved and Highly Repeated nih.govresearchgate.netresearchgate.netnih.gov
Pro-Pro-Val-Tyr-Gln (PPVYQ)Found in some ENOD2 proteins nih.govresearchgate.net
Pro-Pro-His-Val-Lys (PPHVK)Found in some ENOD2 proteins nih.govresearchgate.net
Pro-Pro-Val-Tyr-Pro (PPVYP)Found in some ENOD2 proteins nih.govresearchgate.net

Signal Peptide Presence and Implication for Secretion

Deduced amino acid sequences of ENOD2 proteins consistently reveal the presence of an N-terminal signal peptide uu.nlresearchgate.netwur.nl. Signal peptides are short sequences typically found at the N-terminus of newly synthesized proteins destined for the secretory pathway wikipedia.orgfrontiersin.orgnih.gov. Their presence in ENOD2 strongly suggests that the protein is targeted for secretion out of the cytoplasm uu.nlresearchgate.netwur.nl. This is consistent with its proposed role as a component of the extracellular matrix or cell wall uu.nlresearchgate.netwur.nlgoogle.com. Signal peptidases are responsible for cleaving the signal peptide after the protein is translocated across the membrane wikipedia.orgfrontiersin.org.

Classification as a Cell Wall Protein

ENOD2 is classified as a cell wall protein, specifically falling under the category of hydroxyproline-rich glycoproteins (HRGPs) or proline-rich proteins (PRPs) nih.govuu.nlresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netwikipedia.orggoogle.comnih.gov. The high proline content and the presence of repetitive motifs are characteristic features of this class of structural proteins found in plant cell walls nih.govuu.nlresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netwikipedia.orggoogle.comnih.gov. While the deduced amino acid sequence predicts a proline-rich protein structure similar to HRGPs nih.gov, experimental evidence supports its localization to the cell wall or extracellular spaces within nodules uu.nlnih.govresearchgate.net. This localization is crucial for its proposed function in nodule morphogenesis and potentially in forming a barrier to oxygen diffusion in the nodule inner cortex uu.nlnih.govnih.gov.

Apparent Molecular Masses and Forms Detected in Nodules

Studies involving in vitro translation of ENOD2 mRNA and immunological detection of ENOD2 protein in nodule extracts have revealed variations in apparent molecular masses. In soybean, in vitro translation of ENOD2 RNA yielded proteins with an apparent molecular mass of 75 kDa, referred to as Ngm-75 nodulins uu.nlwur.nl. These 75 kDa nodulins were also detected in nodule-like structures devoid of intracellular bacteria, suggesting a role in nodule morphogenesis rather than infection wur.nl.

Immunological studies in pea and alfalfa nodules have detected ENOD2 proteins with different apparent molecular masses. In pea, a major band was detected at 110 kDa nih.govresearchgate.net. In alfalfa nodule extracts, antibodies against a synthetic ENOD2 peptide reacted primarily to a broad band at about 155 kDa, with smaller bands also observed at approximately 140 kDa and 120 kDa researchgate.netnih.gov. A fainter band at about 70 kDa was also occasionally seen researchgate.netnih.gov. These variations in observed molecular masses might be attributed to post-translational modifications, differential processing, or interactions with other molecules within the nodule environment.

Table 2: Apparent Molecular Masses of ENOD2 Detected in Nodules

SpeciesDetection MethodApparent Molecular Mass(es)Citation(s)
SoybeanIn vitro translation75 kDa uu.nlwur.nl
PeaImmunological detection110 kDa nih.govresearchgate.net
AlfalfaImmunological detection155 kDa, 140 kDa, 120 kDa, (~70 kDa) researchgate.netnih.gov

Post-Translational Modifications

Like many cell wall proteins, ENOD2 is subject to post-translational modifications, notably the hydroxylation of proline residues wur.nl. Protein hydroxylation involves the enzymatic addition of hydroxyl (-OH) groups to specific amino acids, with proline and lysine (B10760008) being the most commonly modified metwarebio.comresearchgate.netcreative-proteomics.com. This modification is catalyzed by hydroxylases and often requires co-factors such as iron and oxygen metwarebio.comcreative-proteomics.com. Hydroxylation of proline residues in proteins like ENOD2 is crucial for their structural integrity and function within the cell wall metwarebio.comcreative-proteomics.com. While the deduced amino acid sequence may not fully capture these modifications, the classification of ENOD2 as an HRGP implies that a significant proportion of its proline residues are likely hydroxylated to hydroxyproline (B1673980) nih.govuu.nlresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netwikipedia.orggoogle.comnih.gov.

Cellular and Subcellular Localization of Enod2 Protein

Localization in Nodule Parenchyma Cells (inner cortex)

ENOD2 gene expression and the resulting protein are predominantly localized in the nodule parenchyma, a tissue layer also referred to as the inner cortex in legume root nodules. This has been observed in multiple species, including pea, soybean, and alfalfa. apsnet.orgembopress.orgoup.comresearchgate.netnih.govannualreviews.orgfao.orgresearchgate.netnih.govapsnet.orgnih.gov The presence of ENOD2 in the nodule parenchyma is a conserved feature across both determinate and indeterminate nodule types, as well as in nodules that are ineffective or lack bacteria. apsnet.orgembopress.orgoup.comannualreviews.orgnih.govwur.nluu.nl The initiation of ENOD2 gene transcription in the inner cortical cells coincides with their development from the nodule meristem. embopress.orgnih.gov In stem nodules of Sesbania rostrata, ENOD2 expression has been detected in both the nodule parenchyma and outer cortical cells. apsnet.orgapsnet.org

Association with Cell Walls and Intercellular Spaces

ENOD2 is characterized as a proline-rich protein (PRP), and its structural features, including repeating pentapeptide motifs, suggest a localization within the cell wall. embopress.orgresearchgate.netannualreviews.orgresearchgate.netwur.nluu.nlapsnet.orgscispace.comwur.nlnih.govwur.nl Immunological studies using antibodies specific to ENOD2 have confirmed its presence in the intercellular spaces within the nodule parenchyma. nih.govresearchgate.netnih.gov The protein has occasionally been observed lining the nodule parenchyma cells, with labeling being most intense at cell corners. researchgate.netnih.gov While often suggested to be a cell wall component, some studies using ultrastructural immunolocalization noted that ENOD2 protein was not abundant in primary cell walls but was clearly detected in intercellular spaces. nih.govresearchgate.net Conversely, light microscopy observations have indicated cell wall localization. researchgate.net This association with intercellular spaces and potential cell wall components supports the hypothesis that ENOD2 plays a role in forming the oxygen diffusion barrier within the nodule parenchyma, a critical function for regulating oxygen supply to the nitrogen-fixing bacteroids in the central infected zone. embopress.orgresearchgate.netnih.govannualreviews.orgresearchgate.netnih.govapsnet.orgwur.nlwur.nlresearchgate.netnih.gov

Here is a summary of this compound localization findings:

Localization SiteObservation Method(s)Species Observed InKey Findings
Nodule Parenchyma (Inner Cortex)In situ hybridization, ImmunolabelingPea, Soybean, Alfalfa, Sesbania rostrataConsistent expression/presence in this tissue layer. apsnet.orgembopress.orgoup.comresearchgate.netnih.govannualreviews.orgfao.orgresearchgate.netnih.govapsnet.orgnih.gov
Intercellular SpacesImmunolabeling (Immunogold labeling)Alfalfa, Pea, SoybeanDetected specifically in intercellular spaces of nodule parenchyma. nih.govresearchgate.netnih.gov
Cell WallsPutative (based on sequence), Light Microscopy, Ultrastructural ImmunolocalizationVarious Legumes, Pea, SoybeanSuggested based on structure; observed by light microscopy; not abundant in primary walls but in intercellular spaces at ultrastructural level. embopress.orgresearchgate.netannualreviews.orgresearchgate.netwur.nluu.nlapsnet.orgscispace.comwur.nlnih.govwur.nlresearchgate.net

Absence in Infected Cells and Infection Threads

Multiple studies have indicated that this compound and its corresponding transcripts are generally absent from infected cells within the nodule. apsnet.orgnih.govresearchgate.netnih.gov Furthermore, immunological analyses have shown that the ENOD2 epitope is not present in the cell walls of infected cells or within infection threads, the structures through which rhizobia invade plant cells. researchgate.netnih.gov This distinct localization pattern contrasts with that of some other nodule proteins, such as the glycoprotein (B1211001) recognized by the monoclonal antibody MAC236, which can be found in infection threads in addition to intercellular spaces. nih.gov

Localization in Secretory Pathway Organelles

Investigations utilizing antibodies designed to recognize signature motifs of ENOD2 have revealed the presence of the protein within organelles of the secretory pathway. nih.govresearchgate.netproquest.com This finding is consistent with the predicted nature of ENOD2 as a secreted protein, destined for extracellular locations such as the cell wall and intercellular spaces where it is ultimately detected. researchgate.net The secretory pathway, involving organelles like the endoplasmic reticulum and Golgi apparatus, is the cellular route for the synthesis, modification, and transport of proteins intended for secretion or delivery to the cell wall or vacuole. embopress.orgmonash.edu

Biological Roles and Mechanisms of Action of Enod2 Protein

Role in Nodule Organogenesis and Development

The ENOD2 protein is intrinsically linked to the formation and structuring of root nodules, serving as an early indicator of this developmental process and contributing to the unique architecture of the nodule. Its expression has been observed in various types of nodules, including those that are effective at nitrogen fixation, ineffective nodules, and other nodule-like structures. uu.nl

The expression of the ENOD2 gene is one of the earliest molecular markers indicating the initiation of nodule organogenesis. uu.nl Its transcripts are specifically detected in the inner cortex, a region that is now more accurately referred to as the nodule parenchyma. nih.govnih.gov This expression begins as the inner cortical cells differentiate from the nodule meristem. nih.govnih.gov The presence of ENOD2 mRNA is a common feature across different types of nodules, including functional nodules, "empty" nodules induced by certain rhizobial mutants, and various other nodule-like structures, highlighting its fundamental role in the initial developmental steps of nodule formation. uu.nl The conserved nature of the this compound, with homologous genes found in a variety of legume species such as soybean, pea, alfalfa, and vetch, suggests a conserved and critical function in nodule morphogenesis. annualreviews.org

Legume SpeciesENOD2 Homolog PresenceReference
Soybean (Glycine max)Yes annualreviews.org
Pea (Pisum sativum)Yes annualreviews.org
Alfalfa (Medicago sativa)Yes annualreviews.org
Vetch (Vicia sativa)Yes annualreviews.org
Sesbania (Sesbania rostrata)Yes annualreviews.org
Common Bean (Phaseolus vulgaris)Yes annualreviews.org
Lupine (Lupinus)Yes annualreviews.org
Table 1: Presence of ENOD2 Homologs in Various Legume Species.

The specific localization of this compound to the nodule parenchyma suggests its involvement in shaping the morphology and architecture of this tissue. uu.nlnih.gov As a putative hydroxyproline-rich cell wall protein, ENOD2 is thought to contribute to the unique structural characteristics of the inner cortex. nih.govwur.nl The dense packing of cells in this region may necessitate specialized cell wall components, and ENOD2 is a likely candidate for providing this structural reinforcement. uu.nl The protein is composed of repeating pentapeptide motifs, primarily Pro-Pro-His-Glu-Lys and Pro-Pro-Glu-Tyr-Gln, which are characteristic of some cell wall proteins. nih.govembopress.org This composition supports its proposed role in the structural makeup of the nodule.

The expression of ENOD2 is not limited to rhizobia-induced nodules. It is also detected in pseudonodules, which are nodule-like structures that can be induced by chemical signals in the absence of bacteria. nih.gov For instance, the application of auxin transport inhibitors like 2,3,5-triiodobenzoic acid (TIBA) and cytokinins such as zeatin can stimulate the formation of these structures, which also exhibit ENOD2 transcript accumulation. nih.gov Furthermore, ENOD2 expression is observed in "empty" nodules, which are formed in response to certain rhizobial mutants (e.g., Rhizobium meliloti exo mutants) or some Agrobacterium transconjugants carrying symbiotic plasmids. uu.nl This indicates that the induction of ENOD2 is part of a developmental program for nodule organogenesis that can be triggered by various stimuli, not solely by the presence of infecting rhizobia. uu.nl

Role in Cell Wall Remodeling and Structural Support during Organ Development

The biochemical nature of the this compound strongly suggests a role in cell wall structure and remodeling. nih.govnih.gov As a putative hydroxyproline-rich cell wall protein, it is likely a component of the extracellular matrix. nih.gov The structure of the this compound, with its repeating proline-rich pentapeptides, is characteristic of proteins that provide structural support to the cell wall. nih.govembopress.org During nodule development, significant changes occur in the cell walls of the developing nodule tissues, and ENOD2 is likely involved in these modifications. uu.nl Its specific expression in the nodule parenchyma points to a specialized function in reinforcing the cell walls of this tissue, which may be important for maintaining the structural integrity of the nodule and accommodating the physiological demands of nitrogen fixation. uu.nl

Putative Functions in Non-Symbiotic Organ Development

While ENOD2 is predominantly studied in the context of symbiotic nodule formation, there is emerging evidence for its expression and potential roles in non-symbiotic organ development. ENOD2-like transcripts have been detected in the stems and flowers of some legume species, suggesting functions beyond nodulation. researchgate.net For instance, in Sesbania rostrata, ENOD2 is expressed not only in the nodule parenchyma but also in the outer cortical cells of stem nodules. apsnet.org Furthermore, putative ENOD2 genes have been identified in non-nodulating woody legumes like the Japanese pagodatree and American yellowwood. researchgate.net In these species, ENOD2-like transcripts were found in roots, stems, and flowers, indicating a broader role in plant development. researchgate.net It has been proposed that ENOD2 may be involved in cell wall remodeling during the development of various plant organs, not just symbiotic nodules. nih.gov

Regulatory Networks and Interacting Partners of Enod2 Protein

Regulation by Nod Factor Signaling Cascades

The initiation of the symbiotic relationship between leguminous plants and nitrogen-fixing rhizobia is triggered by molecular signals from the bacteria known as Nodulation (Nod) factors. wikipedia.org These lipochitooligosaccharide signals are recognized by specific receptors on the plant's root hairs, initiating a complex signal transduction cascade that leads to the expression of a suite of early nodulin genes, including ENOD2. wikipedia.orgoup.com

The perception of Nod factors by root hair cells leads to a rapid influx of calcium ions (Ca2+), causing membrane depolarization and subsequent oscillations in intracellular calcium concentration, a phenomenon known as calcium spiking. nih.gov This calcium signature is a critical secondary messenger in the Nod factor signaling pathway. The signal is then transduced downstream, involving a series of proteins such as DMI1, DMI2 (a receptor-like kinase), and DMI3 (a calcium/calmodulin-dependent protein kinase or CCaMK). wikipedia.orgresearchgate.net

Activation of this pathway ultimately leads to the induction of nodulation-specific transcription factors, including Nodulation Signaling Pathway 1 (NSP1) and NSP2. nih.govnih.gov These transcription factors are essential for activating the promoters of early nodulin genes. The promoter of the ENOD2 gene contains specific cis-acting elements that are responsive to this signaling cascade, ensuring its expression is tightly linked to the initiation of nodule organogenesis by Nod factors. nih.gov

Phytohormone Signaling Pathways (e.g., auxin/cytokinin balance)

Phytohormones, particularly auxins and cytokinins, are central regulators of cell division and differentiation in plants and play a pivotal role in nodule development. nih.govfrontiersin.org The expression of ENOD2 is closely integrated with the hormonal balance in the root cortex, which is itself influenced by the Nod factor signaling pathway. nih.gov

Cytokinin has been shown to be a key positive regulator of nodule organogenesis. u-psud.fr Direct application of cytokinin to the roots of some legumes can trigger the expression of ENOD2 even in the absence of rhizobia. nih.gov For instance, cytokinin treatment induced ENOD2 expression in the roots of Sesbania rostrata and alfalfa. nih.gov This suggests that the Nod factor pathway may, in part, function by elevating cytokinin levels or sensitivity in the root cortex, which then activates downstream genes like ENOD2. nih.govscispace.com

Auxin also plays a crucial role. While high concentrations of auxin are typically inhibitory to nodulation, a localized accumulation of auxin is necessary for the initiation of the nodule primordium. u-psud.frmdpi.com The regulation of auxin transport is a key control point. Application of auxin transport inhibitors, such as N-(1-naphthyl)phthalamic acid (NPA) and 2,3,5-triiodobenzoic acid (TIBA), can induce the formation of "pseudo-nodules" in which ENOD2 transcripts are detected. nih.govnih.gov This indicates that altering the endogenous auxin/cytokinin balance to favor cortical cell division is sufficient to activate the ENOD2 gene expression program, mimicking the early stages of nodule development. nih.gov The interplay between these hormones is therefore critical for coordinating the cell divisions that form the nodule primordium and for inducing the expression of structural genes like ENOD2 required for its function. nih.gov

Analysis of Protein-Protein Interaction Networks

Current research on the ENOD2 protein has primarily focused on its gene expression, regulation, and localization as a marker for nodule development. ENOD2 is characterized as a proline-rich protein, a feature common to many structural proteins found in the plant cell wall. researchgate.netnih.gov Its amino acid sequence contains repeating pentapeptides, such as ProProHisGluLys and ProProGluTyrGln. nih.gov

Due to its nature as a structural cell wall protein, there is limited information available regarding a network of direct, dynamic protein-protein interactions for ENOD2. Unlike enzymes or signaling proteins that participate in large, transient complexes, structural proteins like ENOD2 are typically cross-linked into the stable matrix of the cell wall. Its primary function is believed to be architectural, contributing to the specialized properties of the nodule parenchyma cells. nih.gov These cells form a layer that acts as an oxygen diffusion barrier, which is essential for protecting the oxygen-sensitive nitrogenase enzyme in the infected cells. nih.gov

Therefore, while ENOD2 is a critical component of the nodule, it is not expected to have a large network of interacting protein partners in the way a kinase or transcription factor would. Future research may identify proteins involved in its synthesis, secretion, and incorporation into the cell wall, but a broad interaction network is unlikely given its proposed structural role.

Transcriptional Regulation of Downstream Targets by ENOD2 (if any, as part of broader regulatory networks)

Based on its known characteristics, the this compound is not considered to be a transcriptional regulator. It lacks any identifiable DNA-binding domains or features associated with transcription factors. researchgate.netnih.gov As a proline-rich protein localized to the cell wall of the nodule parenchyma, its function is structural rather than regulatory. nih.gov

Experimental Methodologies for Enod2 Protein Research

Gene Expression Analysis Techniques

Analyzing the expression of the ENOD2 gene (ENOD2) is crucial for understanding its role in nodule development. Several techniques are utilized to detect and quantify ENOD2 transcripts and determine their spatial distribution.

RNA Blot Hybridization (Northern Blotting)

RNA blot hybridization, commonly known as Northern blotting, is a technique used to detect specific RNA molecules in a sample of total RNA. This method allows researchers to determine the size and abundance of ENOD2 transcripts. Studies have utilized RNA blot analysis to visualize ENOD2 RNA levels in infected roots and nodules at various time points after inoculation. apsnet.orgapsnet.org For instance, RNA blot analysis showed that ENOD2 gene expression was first detected at 11 days post-inoculation in alfalfa and continued throughout nodule development. apsnet.org In Sesbania rostrata, RNA blot analysis revealed the accumulation of ENOD2 transcripts after inoculation with specific Azorhizobium caulinodans strains. apsnet.org

In Situ Hybridization for Transcript Localization

In situ hybridization is a powerful technique that allows for the precise localization of mRNA transcripts within tissue sections. This method has been extensively used to determine the spatial expression pattern of the ENOD2 gene during root nodule development in various legume species. embopress.orgresearchgate.netapsnet.orgapsnet.orgfao.orgcore.ac.ukpsu.edu

Studies using in situ hybridization have shown that ENOD2 transcripts are specifically localized to the nodule parenchyma, also referred to as the inner cortex, in both determinate and indeterminate nodules of species like pea, soybean, alfalfa, and Sesbania rostrata. embopress.orgresearchgate.netapsnet.orgapsnet.orgfao.orgcore.ac.ukpsu.edu This localization is consistent across different stages of nodule development, starting from the nodule primordium stage as the peripheral tissues differentiate. wur.nl In indeterminate nodules, ENOD2 expression remains at a constant level during development, whereas in determinate nodules, it can be transiently expressed. scispace.com

Detailed research findings from in situ hybridization studies include:

In pea and soybean, ENOD2 transcripts are localized throughout successive stages of nodule development. fao.org

In indeterminate pea nodules, ENOD2 gene expression occurs only in the inner cortex, starting when the inner cortical cells develop from the nodule meristem. embopress.org

In determinate soybean nodules, the ENOD2 gene is expressed in the inner cortex and in cells surrounding the vascular bundle connecting the nodule to the root. embopress.org

In alfalfa nodules induced by Rhizobium meliloti, ENOD2 transcripts are localized in parenchyma cells at the base and along the periphery of nitrogen-fixing nodules. core.ac.uk

In Sesbania rostrata stem nodules, in situ hybridizations revealed the expression pattern of ENOD2 during development, showing localization in the nodule parenchyma. apsnet.org

Reporter Gene Fusions and Histochemical Localization (e.g., β-glucuronidase (GUS) activity)

Reporter gene fusions, particularly with the β-glucuronidase (GUS) gene (uidA), are used to study gene expression patterns by linking the promoter region of a gene of interest (such as ENOD2) to the coding sequence of the reporter gene. The activity of the reporter enzyme (GUS) then indicates the spatial and temporal activity of the fused promoter. Histochemical staining for GUS activity produces a visible blue precipitate in cells where the gene is expressed. psu.edu

This technique has been employed to investigate the regulatory elements controlling ENOD2 gene expression. For example, studies have used SrEnod2-gus reporter gene fusions in transgenic plants to determine the tissue-specific expression directed by the SrEnod2 gene. psu.eduresearchgate.net Analysis of GUS activity in transgenic Lotus corniculatus plants harboring SrEnod2-gus constructs revealed that the 3' untranslated region (UTR) of the SrEnod2 gene is crucial for directing reporter gene expression specifically in the nodule parenchyma and vascular tissues. psu.eduresearchgate.netresearchgate.net

Data from GUS activity measurements can quantify the level of gene expression driven by the fused promoter in different tissues. psu.eduresearchgate.net

Reverse-Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

Reverse-Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to quantify the amount of specific RNA transcripts in a sample. This method is valuable for precisely measuring ENOD2 gene expression levels under various experimental conditions, such as in response to different stimuli or at different developmental stages. While not explicitly detailed for ENOD2 in the provided snippets, RT-qPCR is a standard technique for analyzing gene expression and is mentioned in the context of analyzing transcriptional responses of other genes in nodulation studies. wur.nlresearchgate.netresearchgate.net Its sensitivity allows for the detection of even low levels of ENOD2 transcripts.

Protein Detection and Localization Techniques

Beyond analyzing gene expression, understanding the function of ENOD2 protein requires methods to detect its presence and determine its location within the plant tissues.

Immunological Methods (e.g., Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA))

Immunological methods utilize antibodies that specifically bind to the target protein, allowing for its detection and quantification. Western blotting separates proteins by size using gel electrophoresis and then transfers them to a membrane for antibody probing, revealing the presence and size of the target protein. ELISA (Enzyme-Linked Immunosorbent Assay) is a plate-based assay used to detect and quantify proteins in a sample. nih.govresearchgate.net

Western blotting has been used to detect this compound in nodule extracts. Antibodies raised against distinctive, conserved motifs of ENOD2 have been shown to react with nodule-specific proteins. nih.govresearchgate.net In alfalfa nodules, Western blots probed with anti-ENOD2 antiserum primarily reacted to bands at approximately 155 kD, 140 kD, and 120 kD, and sometimes a fainter band at 70 kD. nih.govresearchgate.net

ELISA has been employed for the quantitative analysis of this compound levels. An indirect competitive ELISA with anti-ENOD2 antibodies, using a synthetic peptide as a standard, allowed for the measurement of ENOD2 quantity in nodule extracts. nih.govresearchgate.net This method provided a more accurate quantification of relative antigen concentrations. nih.gov Studies using ELISA found no significant difference in the relative quantity of extractable this compound in alfalfa nodules grown under different oxygen concentrations, although there was a trend towards slightly lower levels at higher oxygen concentrations. nih.govresearchgate.net

Immunolabeling techniques, which combine immunological detection with microscopy, have also been used to determine the ultrastructural location of this compound. nih.govresearchgate.net Immunolabeling with anti-ENOD2 antibodies showed abundant protein in the intercellular spaces within the nodule parenchyma. nih.govresearchgate.net The protein was also detected in organelles of the secretory pathway but was not abundant in primary cell walls. researchgate.net

Immunolabeling and Microscopy

Immunolabeling techniques are crucial for determining the precise location of the this compound within plant tissues, particularly in the context of root nodule development. These methods utilize antibodies that specifically bind to the target protein, which are then visualized using various microscopy techniques.

Immunocytochemistry and immunohistochemistry are common approaches for localizing antigens within cells and tissues, respectively. wikipedia.org These techniques exploit the specific binding of an antibody to its corresponding antigen. wikipedia.orgdelongamerica.com For visualizing ENOD2, a primary antibody that binds to the this compound is applied to prepared tissue samples. delongamerica.com A secondary antibody, conjugated to a detectable marker, is then used to bind to the primary antibody, allowing for the visualization of the this compound's location. wikipedia.orgdelongamerica.com

Immunogold labeling is a specific type of immunolabeling widely used in electron microscopy to pinpoint the location of specific antigens at a higher resolution. aurion.nlwikipedia.org In this method, colloidal gold particles are attached to secondary antibodies. aurion.nlwikipedia.org These gold particles are electron-dense and appear as dark spots under an electron microscope, indicating the presence of the target protein. delongamerica.comwikipedia.org Immunogold labeling has been applied to both transmission electron microscopy (TEM) and scanning electron microscopy (SEM). wikipedia.org The technique can be adapted to label multiple targets simultaneously by using gold particles of different sizes. wikipedia.org

Studies using immunolocalization techniques have shown that this compound accumulates in the intercellular spaces of the nodule parenchyma, a tissue layer in legume root nodules. researchgate.net This localization is consistent with the hypothesis that ENOD2, a putative hydroxyproline-rich cell wall protein, plays a role in forming a diffusion barrier in the nodule. researchgate.netembopress.org

Antibody Production and Specificity

The success of immunolabeling techniques relies heavily on the availability of specific antibodies that can reliably detect the this compound. Both polyclonal and monoclonal antibodies are used in immunocytochemistry. nih.gov Polyclonal antibodies are derived from multiple B cell clones and recognize various epitopes on the target protein, while monoclonal antibodies originate from a single B cell clone and are specific to a single epitope. nih.govthe-scientist.com

Antibody production typically involves immunizing an animal, often a rabbit or mouse, with the target antigen or a peptide derived from its sequence. researchgate.netnih.govthe-scientist.com The animal's immune system generates B cells that produce antibodies against the antigen. the-scientist.comdanaher.com For monoclonal antibody production, antibody-producing B cells are fused with immortal myeloma cells to create hybridomas, which can produce a consistent and large supply of identical antibodies. the-scientist.comdanaher.commoleculardevices.comnih.gov

After production, antibodies are characterized to confirm their specificity and affinity for the target antigen. danaher.com This involves screening techniques such as Western blotting, ELISA, and immunoprecipitation. the-scientist.comdanaher.com For ENOD2 research, antibodies have been raised against synthetic peptides containing distinctive motifs from the predicted ENOD2 sequence. researchgate.net These antibodies have been shown to recognize nodule-specific proteins, including ENOD2, in Western blots of nodule extracts. researchgate.net Cross-adsorption experiments can be performed to enhance the specificity of the antiserum by removing antibodies that cross-react with other plant proteins. researchgate.net

Genetic Manipulation and Transgenic Approaches

Genetic manipulation and the use of transgenic plants have been instrumental in understanding the regulation and function of the ENOD2 gene and its protein product. These approaches involve altering the genetic makeup of plants to study the effects on ENOD2 expression and nodule development.

Agrobacterium-mediated transformation is a common method for introducing foreign genes, such as modified ENOD2 genes or reporter gene constructs driven by ENOD2 promoters, into the plant genome. uu.nlmdpi.com Agrobacterium rhizogenes is often used to induce hairy root cultures, which can then be used to regenerate transgenic plants. uu.nl

Analysis of ENOD2 Promoters in Transgenic Plants

Analyzing ENOD2 gene expression in transgenic plants containing reporter gene fusions (e.g., ENOD2 promoter fused to the GUS gene) allows researchers to identify the cis-acting elements within the promoter region that are responsible for its specific expression pattern during nodulation. au.dknih.govresearchgate.net The GUS gene product, β-glucuronidase, produces a colored product upon reaction with a suitable substrate, allowing for the histochemical localization of promoter activity. au.dknih.govresearchgate.net

Studies using transgenic Lotus corniculatus and Trifolium repens with soybean ENOD2 promoters fused to the GUS gene have shown that the soybean ENOD2 promoter directs expression specifically to the parenchyma cells of both determinate and indeterminate nodules. au.dknih.gov Deletion and hybrid promoter analyses in transgenic plants have helped to identify important DNA elements within the ENOD2 promoter that are crucial for its nodule-specific and cell-type-specific expression. au.dknih.gov For instance, indispensable positive elements and qualitative control elements have been identified in the upstream region of the soybean ENOD2 gene. au.dk Interestingly, in Sesbania rostrata, the 3' untranslated region (UTR) of the SrEnod2 gene has been shown to be both required and sufficient for directing nodule parenchyma-specific expression of a reporter gene, suggesting different regulatory mechanisms can exist for ENOD2 genes in different legume species. researchgate.netnih.gov

Characterization of Mutant Phenotypes

Studying nodule development induced by bacterial mutants, particularly Rhizobium exo mutants and Agrobacterium transconjugants, has provided insights into the plant genes, including ENOD2, that are affected during aberrant nodulation. massey.ac.nzapsnet.orgscispace.com

Rhizobium exo mutants are deficient in exopolysaccharide synthesis, which is often required for effective nodule invasion in indeterminate nodulating legumes. massey.ac.nz Inoculation with these mutants can lead to the formation of ineffective nodules or nodular swellings, and the expression of nodulin genes, including ENOD2, can be altered in these structures. massey.ac.nzapsnet.org Analysis of nodulin transcript levels in nodules induced by various Rhizobium mutants and Agrobacterium transconjugants has helped correlate specific blockages in nodule development with the expression patterns of indicative nodulin genes like ENOD2. apsnet.org For example, accumulation of ENOD2 transcripts has been observed in slow-developed nodules induced by certain mutants but not in arrested nodules. apsnet.org

Agrobacterium transconjugants carrying specific genes, such as the trans-zeatin (B1683218) secretion (tzs) gene from Agrobacterium tumefaciens, have been used to induce nodule-like structures on legume roots. core.ac.ukresearchgate.net These structures can phenocopy aspects of nodule morphogenesis and allow for the study of plant gene expression, including ENOD2, in the absence of a full symbiotic interaction. core.ac.ukresearchgate.net The spatial pattern of ENOD2 expression in these induced structures has been found to be similar to that in nodules formed by certain Rhizobium mutants. core.ac.uk

Bioinformatics and Sequence Analysis

Bioinformatics and sequence analysis play a critical role in understanding the characteristics, evolution, and potential function of the this compound based on its amino acid sequence and the nucleotide sequence of its gene.

Sequence analysis involves comparing the this compound sequence with other known protein sequences to identify similarities, conserved motifs, and potential functional domains. researchgate.netnih.gov The this compound is known to be a proline-rich protein containing characteristic repeating pentapeptide motifs, such as ProProHisGluLys and ProProGluTyrGln. embopress.orgdntb.gov.uaapsnet.org These repeats are similar to motifs found in other hydroxyproline-rich glycoproteins (HRGPs) localized in the cell wall, supporting the hypothesis that ENOD2 is a cell wall protein. uu.nlwur.nl

Conserved motif analysis helps to identify short, recurring patterns in protein sequences that are often associated with specific functions or structural roles. researchgate.netnih.gov The identification of conserved pentapeptide repeats in ENOD2 from different legume species highlights their potential importance for the protein's structure and function. embopress.orgdntb.gov.ua

Phylogenetic analysis of this compound or gene sequences from different plant species can reveal evolutionary relationships and the conservation of ENOD2 across various legumes and even in some non-nodulating plants. dntb.gov.uaresearchgate.netprotocols.io Phylogenetic trees are constructed based on sequence similarities, providing insights into the evolutionary history of the ENOD2 gene family. researchgate.netprotocols.io Studies have shown that ENOD2 genes are highly conserved in legumes. uu.nl Analysis of ENOD2-like sequences in non-nodulating woody legumes has provided comparative information about the characteristics and evolution of these genes. dntb.gov.ua

Comparative and Evolutionary Perspectives of Enod2 Protein

Conservation Across Diverse Legume Species

ENOD2 transcripts and proteins have been identified and studied in a variety of nodulating legume species, highlighting a degree of conservation in its presence and likely function within the context of nodule development. These species include agronomically important crops and model legumes, such as soybean (Glycine max), pea (Pisum sativum), alfalfa (Medicago sativa), vetch (Vicia species), Sesbania rostrata, common bean (Phaseolus vulgaris), lupine (Lupinus species), and Lotus japonicus.

Studies have shown that ENOD2 sequences encode proline-rich proteins characterized by repeating pentapeptide motifs, notably PPHEK and PPEYQ, which are conserved and highly repeated in ENOD2 proteins across different species. nih.govresearchgate.net This structural conservation suggests a shared functional role, likely related to cell wall structure and modification, consistent with its proposed localization in the nodule parenchyma. researchgate.netapsnet.orgwur.nl

While the core pentapeptide repeats are conserved, variations in amino acid composition and sequence identity exist between ENOD2 proteins from different legume species. For instance, deduced ENOD2 proteins from Styphnolobium japonicum (SjENOD2) and Cladrastis kentukea (CkENOD2) show 75% to 79% sequence identity to other ENOD2 sequences and possess the conserved PPHEK and PPEYQ pentapeptides, yet they exhibit lower percentages of glucose and higher percentages of histidine and valine compared to other ENOD2s like those from Maackia amurensis, soybean (GmENOD2), and Sesbania rostrata (SrENOD2). researchgate.netiastate.edu

The expression pattern of ENOD2 also shows conservation in its localization to the nodule parenchyma in various determinate and indeterminate nodules. researchgate.netapsnet.orgnih.gov This specific localization supports the hypothesis that ENOD2 plays a role in establishing the nodule's oxygen diffusion barrier, a critical function for nitrogen fixation. researchgate.netapsnet.org

Legume SpeciesNodule TypeConserved Motifs (e.g., PPHEK, PPEYQ)Typical Localization in Nodule
SoybeanDeterminatePresentNodule Parenchyma
PeaIndeterminatePresentNodule Parenchyma
AlfalfaIndeterminatePresentNodule Parenchyma
VetchIndeterminatePresentNodule Parenchyma
Sesbania rostrataDeterminatePresentNodule Parenchyma, Outer Cortical Cells apsnet.org
Common BeanDeterminatePresentNodule Parenchyma
LupineIndeterminatePresentNodule Parenchyma
Lotus japonicusDeterminatePresentNodule Parenchyma

Phylogenetic Distribution and Implications for Symbiosis Evolution

The phylogenetic distribution of ENOD2 and the presence of ENOD2-like genes in both nodulating and non-nodulating species provide valuable clues about the evolutionary history of legume-rhizobia symbiosis. Molecular phylogenetic studies have revealed that nodule-forming plants are more closely related than previously thought, belonging to a single clade within the Rosid I group. wur.nl Within this clade, nodulation appears to have evolved independently multiple times, with subsequent losses of the nodulation capacity in certain lineages. wur.nl

As a conserved early nodulation gene, ENOD2 has been utilized as a molecular marker for the early stages of nodule organogenesis. nih.gov Its presence in basal, non-nodulating woody legumes suggests that the ancestral genes predate the evolution of the nitrogen-fixing symbiosis. The recruitment of such pre-existing genes for novel functions during the evolution of nodulation is a plausible hypothesis. nih.gov

The identification of ENOD2-like sequences in non-legumes is less extensively documented in the provided search results, but the presence of homologous genes in other plant species with potential roles in organ development is suggested. nih.gov This broader distribution supports the idea that the genetic toolkit for nodulation, including genes like ENOD2, may have been assembled, in part, from genes involved in general plant development. wur.nlnih.gov

The differences observed in ENOD2 gene families and transcript accumulation patterns between basal, non-nodulating woody legumes and nodulating herbaceous legumes may offer insights into the molecular events that distinguish symbiotic and non-symbiotic organ development and the evolution of nodulation. researchgate.netnih.gov

Future Research Directions and Unresolved Questions

Elucidation of Precise Molecular Mechanisms and Functional Significance of ENOD2 in Nodule Physiology

ENOD2 is an early nodulin expressed specifically in the nodule parenchyma, also referred to as the inner cortex, of legume root nodules. fao.orgnih.govembopress.org Its localization in this tissue, which is believed to form an oxygen diffusion barrier, strongly suggests a role in regulating oxygen levels within the nodule, crucial for nitrogen fixation by the bacteroids. fao.orgnih.govembopress.orgnih.govresearchgate.net The protein is characterized by repeating proline-rich pentapeptide motifs, suggesting it is a cell wall protein. nih.govwur.nlannualreviews.org

However, the precise molecular mechanisms by which ENOD2 contributes to the oxygen barrier remain to be fully elucidated. While its structure suggests a role in cell wall architecture, the specific interactions and modifications that enable it to regulate gas diffusion are not completely understood. Research indicates that the levels of extractable ENOD2 protein may differ in nodules grown under varying oxygen concentrations, further supporting its involvement in oxygen regulation. nih.gov Future studies are needed to dissect the structural contributions of the proline-rich repeats and other domains to cell wall properties and how these properties influence gas exchange.

Furthermore, while ENOD2 expression is a marker for nodule organogenesis and is induced early in the symbiotic process, its exact functional significance beyond the oxygen barrier hypothesis requires further investigation. annualreviews.orgnih.gov Studies using bacterial mutants with defects in symbiosis have shown varied effects on ENOD2 expression and nodule development, highlighting the complexity of its regulation and function within the broader context of nodule formation. nih.gov

Comprehensive Characterization of this compound Post-Translational Modifications and Their Functional Impact

Post-translational modifications (PTMs) are crucial regulators of protein function, stability, localization, and interactions. abcam.comthermofisher.comwikipedia.orgembopress.org Given that ENOD2 is a putative cell wall protein with repetitive motifs, it is highly likely to undergo various PTMs, such as hydroxylation of proline residues, glycosylation, or other modifications common to cell wall proteins. nih.govwur.nlannualreviews.org Although the primary structure and localization of ENOD2 have been studied, a comprehensive characterization of its PTMs is still needed. fao.orgembopress.org

Identifying the specific types and sites of PTMs on ENOD2 is a critical step towards understanding its function. These modifications could influence the protein's interaction with other cell wall components, its structural properties, its stability, or its ability to contribute to the oxygen diffusion barrier. For instance, proline hydroxylation is essential for the structure and function of many plant cell wall proteins. Investigating how different PTMs affect these aspects of ENOD2 will provide valuable insights into its role in nodule physiology. Advanced proteomic techniques, such as mass spectrometry, coupled with biochemical approaches, will be instrumental in this characterization.

Identification of Direct Interacting Partners and Upstream/Downstream Signaling Components within the Plant Cell

Understanding the cellular context and regulatory network of ENOD2 requires the identification of its direct interacting partners and the signaling components that regulate its expression and activity. As a putative cell wall protein, ENOD2 is likely to interact with other cell wall components, enzymes involved in cell wall modification, or proteins involved in cell wall assembly and maintenance. Identifying these partners will help to understand how ENOD2 is integrated into the cell wall structure and how it contributes to its properties.

Furthermore, investigating the upstream signaling pathways that lead to ENOD2 induction during nodulation is crucial. ENOD2 expression is triggered by bacterial Nod factors and is regulated during different stages of nodule development. fao.orgnih.govannualreviews.orgresearchgate.net While some aspects of Nod factor signaling are known, the specific downstream components that directly activate ENOD2 gene expression or influence its transcript stability and translation remain to be fully identified. fao.organnualreviews.orgresearchgate.net

Similarly, exploring the downstream signaling events or cellular processes influenced by ENOD2 activity is important. Does ENOD2 directly signal to other pathways, or does its function in the cell wall indirectly affect cellular processes? Identifying these components and pathways will provide a more complete picture of ENOD2's role in nodule development and function. Techniques such as yeast two-hybrid screens, co-immunoprecipitation, and protein localization studies can be employed to identify interacting partners, while genetic and molecular approaches can help dissect signaling pathways.

Detailed Investigation of ENOD2's Role in General Plant Development Beyond Symbiotic Interactions

While ENOD2 is primarily known for its role in symbiotic nodule development, there is evidence suggesting that homologous genes or ENOD2 transcripts may be present and expressed in non-symbiotic tissues or in non-nodulating plants. annualreviews.orgresearchgate.netnih.gov ENOD2 transcripts have been detected in uninoculated roots, root primordia on stems, and mycorrhizal roots in some species. nih.gov This raises the question of whether ENOD2 or its homologs have functions in general plant development beyond the context of nitrogen-fixing symbiosis.

Investigating the expression patterns and functions of ENOD2 homologs in non-legumes or in non-symbiotic tissues of legumes is essential to determine if ENOD2 has been recruited from a more general developmental pathway during the evolution of nodulation. annualreviews.orgnih.gov If ENOD2 plays a role in other developmental processes, such as root development, cell wall formation in other tissues, or responses to other environmental stimuli, understanding these roles could provide insights into the evolution of nodulation and potentially reveal novel functions for this class of proteins. Comparative studies across different plant species and the use of genetic approaches to alter ENOD2 expression in non-symbiotic contexts can help address this question.

Strategies for Modulating ENOD2 Expression for Enhanced Symbiotic Efficiency or Other Agronomic Traits

Given the proposed role of ENOD2 in regulating oxygen diffusion within nodules, modulating its expression could potentially be a strategy to enhance symbiotic nitrogen fixation efficiency. Optimizing oxygen availability to the bacteroids is crucial for maximizing nitrogenase activity. If ENOD2's contribution to the oxygen barrier can be fine-tuned, it might lead to improved nitrogen fixation rates and ultimately enhanced plant growth in nitrogen-limiting conditions.

Furthermore, if ENOD2 or its homologs are found to play roles in other aspects of plant development or stress responses, modulating their expression could potentially improve other agronomic traits. For example, if ENOD2 contributes to root development or nutrient uptake in a non-symbiotic context, altering its expression might lead to improved nutrient use efficiency or stress tolerance. frontiersin.org

Strategies for modulating ENOD2 expression could include genetic engineering approaches to alter promoter activity, introduce or modify regulatory elements, or use techniques like RNA interference to reduce expression levels. However, any such modulation would require a thorough understanding of the precise function of ENOD2 and the potential pleiotropic effects of altering its expression. Research in this area would involve developing targeted genetic tools and evaluating the physiological and agronomic consequences of altered ENOD2 expression in controlled environments and field conditions.

Q & A

Q. What is the structural composition of the ENOD2 protein, and how does it relate to its hypothesized function in root nodules?

The this compound is characterized by a repetitive proline-rich structure composed of alternating pentapeptides (e.g., Pro-Pro-His-Glu-Lys and Pro-Pro-Glu-Tyr-Gln) . This motif resembles hydroxyproline-rich cell wall proteins, suggesting its potential role in cell wall reinforcement during nodule development. The N-terminal signal peptide further supports its localization to the cell wall . Methodologically, structural predictions can be validated via sequence alignment tools (e.g., BLAST) and immunohistochemistry using antibodies targeting proline-rich domains.

Q. How can researchers detect ENOD2 expression in root nodules, and what controls are necessary for accurate interpretation?

ENOD2 transcripts are detected using in situ hybridization with antisense RNA probes targeting conserved regions of the gene (e.g., a 0.3-kb alfalfa ENOD2 cDNA insert) . Controls should include sense RNA probes (to rule out nonspecific binding) and tissue sections from non-nodulated roots. Quantitative RT-PCR with primers spanning repetitive regions can quantify expression levels, normalized to housekeeping genes like MtBGLU1 or MtLEC4 .

Q. What experimental systems are suitable for studying ENOD2 induction in the absence of bacterial symbionts?

ENOD2 expression can be induced in bacteria-free nodules using:

  • Rhizobium meliloti exo mutants (e.g., Rm5078), which form empty nodules .
  • Chemical inducers like auxin transport inhibitors (NPA or TIBA) .
  • Agrobacterium tumefaciens transconjugants carrying R. meliloti symbiosis genes . These systems allow dissection of plant-specific signaling pathways independent of bacterial infection.

Advanced Research Questions

Q. How do bacterial exo mutants and plant hormone perturbations lead to divergent ENOD2 expression patterns in root nodules?

Exo mutants (defective in exopolysaccharide synthesis) induce ENOD2 in the nodule base, while auxin transport inhibitors (NPA/TIBA) trigger expression in peripheral parenchyma . This suggests that ENOD2 regulation involves both bacterial signals (e.g., Nod factors) and endogenous hormone gradients. To test this, combine in situ hybridization with hormone quantification (e.g., LC-MS for auxin/cytokinin levels) and mutant analysis (e.g., dmi1 for Nod factor signaling) .

Q. What contradictions exist in ENOD2 localization studies, and how can they be resolved methodologically?

ENOD2 transcripts are reported in the nodule base (exo mutant-induced nodules) versus peripheral parenchyma (wild-type nodules) . To resolve this, perform comparative spatial transcriptomics (e.g., laser-capture microdissection followed by RNA-seq) across nodule types. Additionally, use transgenic plants expressing ENOD2 promoter-GUS fusions to map expression domains under varying induction conditions .

Q. How can researchers distinguish ENOD2’s role in nodule development from its potential function in abiotic stress responses?

ENOD2 homologs like LlPRP2 in yellow lupin show symbiotic specificity but lack certain pentapeptide motifs . To test functional divergence:

  • Generate CRISPR/Cas9 knockout mutants of ENOD2 and assess nodulation efficiency versus drought/salt tolerance.
  • Compare transcriptome profiles (RNA-seq) of ENOD2-silenced plants under symbiotic vs. stress conditions.
  • Use heterologous expression in non-legumes (e.g., Arabidopsis) to assess cell wall modifications .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing ENOD2 expression data across mutant backgrounds?

  • For qRT-PCR: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare expression levels across treatments (e.g., wild-type vs. exo mutants vs. NPA-induced nodules).
  • For spatial localization: Use image analysis software (e.g., Fiji/ImageJ) to quantify hybridization signal intensity in defined nodule zones .
  • Integrate data with publicly available datasets (e.g., MtGEA for Medicago truncatula) to identify co-expressed genes .

Q. How should researchers design longitudinal studies to track ENOD2 dynamics during nodule maturation?

  • Collect nodules at staged timepoints (e.g., 1, 2, 3 weeks post-inoculation) and section them for in situ hybridization .
  • Pair with transcriptomic time-series data to correlate ENOD2 expression with markers of nodule senescence (e.g., MtLB1) .
  • Use non-invasive imaging (e.g., confocal microscopy of promoter-GUS lines) to monitor real-time expression .

Contradictions & Knowledge Gaps

Q. Why is ENOD2 expressed in non-functional nodules, and what does this imply about its role in symbiosis?

ENOD2 is expressed in ineffective nodules (e.g., bacA mutants) and pseudonodules, indicating its role is tied to early organogenesis rather than nitrogen fixation . To explore this, compare ENOD2 knockdown lines with wild-type plants for anatomical defects (e.g., vascular bundle formation) using histology and 3D reconstructions .

Q. How does ENOD2’s proline-rich structure confer functional specificity compared to other hydroxyproline-rich proteins?

Mutagenesis studies targeting the pentapeptide repeats (e.g., Pro-to-Ala substitutions) can test their necessity for nodule integrity. Pair this with biomechanical assays (e.g., tensile strength testing of nodule cell walls) and comparative phylogenetics to identify conserved motifs .

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